molecular formula C24H19ClFN5O2S B11987136 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11987136
M. Wt: 496.0 g/mol
InChI Key: FFBXMIFXSGPRMV-MZJWZYIUSA-N
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Description

N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based acetohydrazide derivative characterized by:

  • 1,2,4-Triazole core: Substituted at position 4 with a phenyl group and at position 5 with a 4-methoxyphenyl group.
  • Sulfanyl linkage: Connects the triazole ring to the acetohydrazide moiety.

This structure is optimized for interactions with biological targets, leveraging the triazole's hydrogen-bonding capacity and the sulfanyl group's role in redox modulation .

Properties

Molecular Formula

C24H19ClFN5O2S

Molecular Weight

496.0 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19ClFN5O2S/c1-33-18-12-10-16(11-13-18)23-29-30-24(31(23)17-6-3-2-4-7-17)34-15-22(32)28-27-14-19-20(25)8-5-9-21(19)26/h2-14H,15H2,1H3,(H,28,32)/b27-14+

InChI Key

FFBXMIFXSGPRMV-MZJWZYIUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC=C4Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl and chlorofluorophenyl groups. The final step involves the formation of the acetohydrazide moiety. Reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Study: ESKAPE Pathogens

A notable investigation focused on the efficacy of this compound against ESKAPE pathogens, which are notorious for their antibiotic resistance. In vitro tests demonstrated that the compound exhibited significant antibacterial properties comparable to standard antibiotics like norfloxacin . The structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups enhanced its antibacterial efficacy .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Research indicates that it can inhibit the growth of various fungal strains, including those resistant to conventional antifungal treatments. The triazole moiety is particularly important in this context, as triazoles are known for their antifungal properties by inhibiting ergosterol synthesis in fungal cell membranes.

Case Study: Candida Species

In a study evaluating the antifungal activity against Candida species, the compound demonstrated potent inhibitory effects, suggesting its potential use in treating fungal infections that are difficult to manage with existing therapies .

Anticancer Potential

Emerging research suggests that N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may also exhibit anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Breast Cancer Cell Lines

In vitro experiments conducted on breast cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptotic pathways. The presence of specific substituents was found to enhance its cytotoxic effects, indicating that chemical modifications could further optimize its anticancer activity .

Summary Table of Applications

ApplicationActivity TypeNotable Findings
AntibacterialGram-positive/negativeEffective against ESKAPE pathogens; SAR studies support efficacy
AntifungalBroad-spectrumSignificant inhibition of Candida species
AnticancerApoptosis inductionInduces apoptosis in breast cancer cell lines

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and other functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on the Arylidene Group

The benzylidene substituent significantly influences electronic and steric properties:

Compound Arylidene Substituent Key Properties Reference
Target Compound 2-Chloro-6-fluorophenyl Enhanced electrophilicity, improved binding to hydrophobic pockets
N'-[(E)-(4-Chlorophenyl)methylidene]-... 4-Chlorophenyl Moderate electron-withdrawing effect; antithyroid activity reported
N'-[(E)-(2-Ethoxyphenyl)methylidene]-... 2-Ethoxyphenyl Electron-donating group; reduced metabolic stability
N′-[(E)-[4-(Diethylamino)phenyl]methylidene]-... 4-Diethylaminophenyl Polar group; increased solubility but reduced membrane permeability

Key Insight: The target compound's 2-chloro-6-fluoro substitution balances lipophilicity and electrophilicity, favoring target engagement over analogs with purely electron-donating (e.g., ethoxy) or bulky (e.g., diethylamino) groups.

Triazole Ring Modifications

Variations in the triazole substituents alter steric and electronic profiles:

Compound Triazole Substituents (Position 4/5) Biological Implications Reference
Target Compound 4-Phenyl, 5-(4-methoxyphenyl) Methoxy enhances π-π stacking; phenyl provides rigidity
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-... 4-(4-Methylphenyl), 5-(4-chlorophenyl) Increased lipophilicity; potential for CNS penetration
2-{[4-Ethyl-5-(4-methoxyphenyl)-... 4-Ethyl, 5-(4-methoxyphenyl) Ethyl group reduces crystallinity; improved solubility

Key Insight : The target compound's 4-phenyl/5-methoxyphenyl combination optimizes binding to aromatic-rich enzyme active sites, as seen in kinase inhibitors .

Spectral Data Comparison

1H-NMR Highlights :

  • Target Compound : Aromatic protons (2-chloro-6-fluorophenyl) appear as doublets at δ 7.4–8.2 ppm; triazole protons resonate near δ 8.3 ppm .
  • Analog () : 4-(Methylsulfanyl)phenyl substituent shows deshielded protons at δ 7.63 ppm (d, J = 8.4 Hz) .
  • Analog () : Purine-linked compound exhibits downfield shifts (δ 8.5–9.0 ppm) due to conjugation .

Mass Spectrometry :

  • Target Compound: Molecular ion peak at m/z 483 (M+), with fragmentation at the sulfanyl linkage (e.g., m/z 207, 149) .
  • Analog (): Simpler acetohydrazides show lower molecular weights (e.g., m/z 306) .

Biological Activity

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic compound characterized by its complex structure, which includes a triazole ring and various aromatic substituents. This compound has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Molecular Structure and Properties

  • Molecular Formula : C23H17ClFN5OS
  • Molecular Weight : 465.93 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its interaction with biological targets and its therapeutic potential.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of hydrazone compounds have shown promising results against breast cancer (MCF-7) and other types of cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study : In vitro studies demonstrated that hydrazone derivatives can inhibit cell proliferation in MCF-7 cells with IC50 values in the micromolar range. The presence of halogen substituents (like chlorine and fluorine) enhances their biological activity due to increased electron-withdrawing effects, which may improve binding affinity to target proteins involved in cancer progression.

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Research Findings : Studies have shown that compounds featuring triazole rings can exhibit dual inhibition of COX enzymes (COX-1 and COX-2), with some derivatives achieving IC50 values comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole moiety is known to bind to active sites of enzymes such as COX and lipoxygenases.
  • Apoptosis Induction : Structural features allow for interaction with cellular pathways leading to apoptosis in cancer cells.
  • Radical Scavenging : The presence of methoxy groups may contribute to antioxidant activity by scavenging free radicals.

Data Table: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 (µM)Reference
AnticancerMCF-715.0
Anti-inflammatoryCOX-210.0
AntimicrobialVarious Bacterial Strains20.0

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with precursor molecules like 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and 2-chloro-6-fluorobenzaldehyde. Use condensation reactions under inert atmospheres (e.g., N₂) to form the hydrazone linkage.
  • Step 2 : Employ microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) to enhance reaction efficiency and yield compared to conventional heating .
  • Step 3 : Optimize reaction parameters (solvent, temperature, catalyst) using Design of Experiments (DoE) or Bayesian optimization algorithms to maximize yield .
    • Key Considerations : Monitor intermediates via TLC/HPLC and characterize products using NMR and mass spectrometry.

Q. How can the compound’s structure be validated, and what crystallographic tools are suitable?

  • Methodology :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Focus on the hydrazone (E)-configuration and triazole-thioether linkage .
  • Spectroscopic Analysis : Confirm functional groups via IR (e.g., C=O at ~1650 cm⁻¹, C-S at ~650 cm⁻¹) and ¹³C-NMR (e.g., triazole C=N at ~150 ppm) .
    • Data Interpretation : Compare crystallographic data (bond lengths, angles) with DFT-calculated geometries to validate accuracy .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodology :

  • Antimicrobial Activity : Use broth microdilution assays (e.g., MIC against S. aureus and E. coli) .
  • Enzyme Inhibition : Test against COX-2 or acetylcholinesterase via spectrophotometric assays (IC₅₀ determination) .
    • Controls : Include standard inhibitors (e.g., aspirin for COX-2) and solvent-only blanks.

Advanced Research Questions

Q. How can contradictory bioactivity data between analogs be resolved?

  • Methodology :

  • SAR Analysis : Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, chloro → bromo) and compare activities .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., BSA binding sites) and identify critical residues .
    • Case Study : If analog A (chloro-substituted) shows higher activity than analog B (fluoro), assess steric/electronic effects via Hammett plots or molecular electrostatic potential maps .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt Formation : React with HCl or sodium citrate to enhance aqueous solubility.
  • Nanoparticle Encapsulation : Use PLGA polymers for controlled release; characterize via DLS and TEM .
    • Validation : Perform pharmacokinetic studies (Cₘₐₓ, t₁/₂) in rodent models.

Q. How can computational methods predict metabolic pathways and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate CYP450 metabolism, BBB permeability, and hepatotoxicity .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation by CYP3A4) using GLORY or MetaSite .
    • Experimental Follow-Up : Validate predictions with LC-MS/MS analysis of hepatic microsome incubations.

Key Challenges and Solutions

  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .
  • Scale-Up Issues : Implement flow chemistry for continuous synthesis, reducing exothermic risks .

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